2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and an azetidinyl-pyrimidinyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the cyclopropyl group, and the attachment of the azetidinyl-pyrimidinyl side chain. Common synthetic methods include:
Cyclization Reactions: Formation of the benzodiazole core through cyclization of appropriate precursors.
Suzuki-Miyaura Coupling: Introduction of the cyclopropyl group using Suzuki-Miyaura cross-coupling reactions.
Nucleophilic Substitution: Attachment of the azetidinyl-pyrimidinyl side chain through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinyl ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinyl ring can yield various reduced forms.
Scientific Research Applications
2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Research: Study of its reactivity and synthesis of derivatives for various applications.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, which have diverse biological activities.
Imidazole Containing Compounds: Compounds with imidazole rings that show antimicrobial potential.
Uniqueness
2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with a cyclopropyl group and an azetidinyl-pyrimidinyl side chain. This unique structure may confer specific biological activities and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H19N5S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-[1-(2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
InChI |
InChI=1S/C18H19N5S/c1-24-18-19-9-8-16(21-18)22-10-13(11-22)23-15-5-3-2-4-14(15)20-17(23)12-6-7-12/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
InChI Key |
VFWKGDKVFPGEOV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Origin of Product |
United States |
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